Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate
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Overview
Description
Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. It is characterized by its oxolane ring structure, which is substituted with an aminomethyl group and a carboxylate ester. The compound’s stereochemistry is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated oxolane intermediate.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the oxolane with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the oxolane ring to a more saturated structure.
Substitution: The aminomethyl group can participate in substitution reactions, where the amine is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles
Reduction: Alcohols, saturated oxolane derivatives
Substitution: Various substituted oxolane derivatives
Scientific Research Applications
Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of the target. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,5R)-5-(hydroxymethyl)oxolane-2-carboxylate
- Tert-butyl (2S,5R)-5-(methyl)oxolane-2-carboxylate
- Tert-butyl (2S,5R)-5-(ethyl)oxolane-2-carboxylate
Uniqueness
Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate is unique due to its aminomethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-5-4-7(6-11)13-8/h7-8H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHZLVEHNXCQU-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(O1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](O1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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